![molecular formula C22H27N3O4 B4839913 methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4839913.png)
methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate
Overview
Description
Methyl 3-{[(2-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in pharmaceuticals and biotechnology. This compound is also known as MPA or MPB, and it is a member of the benzamide family of compounds.
Mechanism of Action
The mechanism of action of MPA is not yet fully understood. However, it is believed that MPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can result in reduced inflammation and pain.
Biochemical and Physiological Effects:
MPA has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, MPA has also been shown to possess antipyretic activity, meaning that it can reduce fever. Furthermore, MPA has been shown to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MPA in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of various inflammatory diseases. Additionally, MPA has been shown to exhibit antitumor activity, making it a potential candidate for cancer therapy. However, one of the major limitations of using MPA in lab experiments is its relatively high cost, which can make it difficult to use in large-scale studies.
Future Directions
There are several future directions for the research of MPA. One potential area of research is the development of novel MPA derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of MPA and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential toxicity and side effects of MPA, particularly in long-term studies.
Scientific Research Applications
MPA has been extensively studied for its potential applications in the field of pharmaceuticals. Researchers have found that MPA exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. Additionally, MPA has been shown to possess antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
methyl 3-[[2-(2-methylphenoxy)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-16-6-4-5-7-20(16)29-15-21(26)23-18-14-17(22(27)28-3)8-9-19(18)25-12-10-24(2)11-13-25/h4-9,14H,10-13,15H2,1-3H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDXKJHYSDBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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